molecular formula C11H18N2O2 B2625954 Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate CAS No. 856213-57-5

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate

Cat. No.: B2625954
CAS No.: 856213-57-5
M. Wt: 210.277
InChI Key: CYEHJKMCJBHEMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with ethyl cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The piperidine ring provides a stable scaffold that can interact with various biological molecules, influencing pathways related to enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
  • Ethyl 1-(cyanomethyl)piperidine-3-carboxylate
  • Indole derivatives

Uniqueness

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHJKMCJBHEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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